ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate
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Overview
Description
Ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoyl group substituted with an isopropoxy group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the benzoyl group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-isopropoxybenzoic acid and an appropriate acylating agent.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate: A similar compound with a different substitution pattern on the isothiazole ring.
Mthis compound: A compound with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-propan-2-yloxybenzoyl)amino]-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-17(21)14-11(4)19-24-16(14)18-15(20)12-6-8-13(9-7-12)23-10(2)3/h6-10H,5H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKYDKSFHBOSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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